Boc-D-2,3-diaminopropionic acid

概要

説明

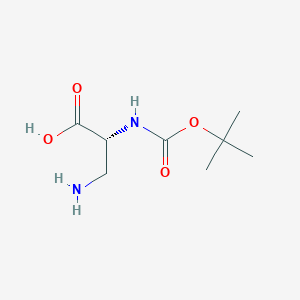

Boc-D-2,3-diaminopropionic acid (CAS: 76387-70-7) is a non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. Its molecular formula is C₈H₁₆N₂O₄, with a molecular weight of 204.22 g/mol . This compound is a white to off-white powder with a melting point of 200–203°C and a predicted pKa of 2.88 . It is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing NMDA receptor agonists targeting the glycine site with GluN2 subunit specificity . Its D-configuration is critical for biological activity, distinguishing it from L-isoforms in receptor binding .

作用機序

Target of Action

It’s known that this compound is used as a reactant in the synthesis of various peptides , suggesting that its targets could be diverse depending on the specific peptide it’s incorporated into.

Mode of Action

Boc-D-Dap-OH interacts with its targets through its incorporation into peptide chains . The specific interactions and resulting changes would depend on the structure and function of the peptide it’s part of.

Biochemical Pathways

Boc-D-Dap-OH is involved in the synthesis of various peptides . These peptides can then participate in a wide range of biochemical pathways, with the specific pathways and downstream effects depending on the nature of the peptide.

Result of Action

The molecular and cellular effects of Boc-D-Dap-OH’s action would depend on the specific peptides it’s incorporated into and the biochemical pathways these peptides are involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Boc-D-Dap-OH . .

生化学分析

Biochemical Properties

Boc-D-Dap-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is often used in solid-phase peptide synthesis, where it acts as a building block for creating complex peptides. Boc-D-Dap-OH interacts with enzymes such as glucosamine synthase and myosin kinase, inhibiting their activity and thus affecting the synthesis of glucosamine and the phosphorylation of myosin, respectively .

Cellular Effects

Boc-D-Dap-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by altering the activity of enzymes and proteins involved in these processes. For example, by inhibiting glucosamine synthase, Boc-D-Dap-OH can impact the synthesis of glucosamine, a key component of glycosaminoglycans, which are essential for cell signaling and structural integrity . Additionally, the inhibition of myosin kinase by Boc-D-Dap-OH can affect muscle contraction and other cellular movements .

Molecular Mechanism

At the molecular level, Boc-D-Dap-OH exerts its effects through binding interactions with specific biomolecules. The Boc protective group allows the compound to selectively interact with target enzymes and proteins, inhibiting their activity. For instance, Boc-D-Dap-OH binds to the active site of glucosamine synthase, preventing the enzyme from catalyzing the formation of glucosamine . Similarly, the compound binds to myosin kinase, inhibiting its ability to phosphorylate myosin and thus affecting muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-D-Dap-OH can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that Boc-D-Dap-OH can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of Boc-D-Dap-OH vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, Boc-D-Dap-OH can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no additional inhibition occurs .

Metabolic Pathways

Boc-D-Dap-OH is involved in several metabolic pathways, primarily those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as glucosamine synthase and myosin kinase, affecting their activity and thus influencing metabolic flux and metabolite levels . Boc-D-Dap-OH can also be metabolized by cellular enzymes, leading to the formation of various metabolites that can further impact cellular function .

Transport and Distribution

Within cells and tissues, Boc-D-Dap-OH is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Boc-D-Dap-OH’s localization and accumulation within cells can affect its activity and function, particularly in tissues where its target enzymes are highly expressed .

Subcellular Localization

Boc-D-Dap-OH’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . For example, Boc-D-Dap-OH may localize to the cytoplasm, where it interacts with glucosamine synthase and myosin kinase, inhibiting their activity and affecting cellular processes .

生物活性

Boc-D-2,3-diaminopropionic acid (Boc-D-Dap) is a non-proteinogenic amino acid that has garnered attention for its potential applications in pharmaceutical synthesis and biological research. This article provides a detailed overview of the biological activity of Boc-D-Dap, including its role in peptide synthesis, its biological effects in various studies, and its utility in gene delivery systems.

Boc-D-Dap is characterized by the presence of two amino groups and a carboxylic acid functional group, making it a versatile building block for synthesizing peptides and bioactive compounds. The Boc (tert-butoxycarbonyl) protecting group enhances the stability of the amino group during chemical reactions and allows for selective deprotection at later stages of synthesis, facilitating the production of complex molecules with specific biological activities .

Peptide Synthesis

Boc-D-Dap is frequently employed as an intermediate in the synthesis of peptide-based pharmaceuticals. Its unique structure allows for the incorporation of diverse functional groups, leading to compounds with enhanced biological properties. For instance, it can be used to create dipeptides that exhibit antimicrobial or antitumor activities .

Gene Delivery Systems

Recent studies have explored the use of Boc-D-Dap-rich peptides in gene delivery applications. These peptides demonstrate effective nucleic acid delivery capabilities by forming non-covalent complexes with genetic material, protecting it from degradation by nucleases. They facilitate cellular uptake through endocytosis and respond to endosomal pH changes, enhancing the release of nucleic acids into the cytoplasm .

In a comparative study, Boc-D-Dap peptides exhibited lower cytotoxicity while maintaining high efficacy in gene silencing across various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The ability to manipulate the pH response of these peptides further optimizes their performance in delivering therapeutic genes.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of peptides synthesized using Boc-D-Dap. The results indicated that these peptides displayed significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of Boc-D-Dap into peptide sequences enhanced their interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .

Gene Silencing Efficacy

In another research effort, Boc-D-Dap-based peptides were tested for their ability to mediate siRNA transfer. The findings revealed that increasing the number of Dap residues improved the pH responsiveness and overall efficiency of gene silencing in various cell types. The study highlighted how structural modifications could lead to substantial improvements in gene delivery systems .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound in various applications:

| Application | Effect | Cell Lines Tested | Outcome |

|---|---|---|---|

| Peptide Synthesis | Enhanced antimicrobial activity | Staphylococcus aureus | Significant reduction in bacterial growth |

| Gene Delivery | Effective siRNA transfer | MCF-7, A549 | High efficiency with low toxicity |

| Gene Silencing | Improved pH responsiveness | THP-1 monocytes | Enhanced silencing capability |

科学的研究の応用

Peptide Synthesis

Key Role in Pharmaceutical Development

Boc-D-2,3-diaminopropionic acid serves as a crucial building block in the synthesis of peptides. Its structure allows for the incorporation of unique amino acid sequences that are essential for developing biologically active compounds and pharmaceuticals. The compound's ability to form stable peptide bonds enhances the efficacy of synthesized peptides, making it valuable in drug formulation .

Drug Development

Enhancing Efficacy and Stability

In drug development, this compound is utilized to create targeted therapies. Its unique structural properties facilitate modifications that can improve the stability and efficacy of drug candidates. This application is particularly relevant in designing drugs that require specific amino acid sequences for optimal therapeutic action .

Bioconjugation

Targeted Drug Delivery Systems

Bioconjugation techniques employ this compound to attach drugs or imaging agents to antibodies or other biomolecules. This application enhances the precision of drug delivery systems, allowing for improved therapeutic outcomes and tracking capabilities in clinical settings. The compound's compatibility with various bioconjugation methods makes it an essential tool in modern therapeutic strategies .

Research in Neuroscience

Understanding Neurological Functions

This compound is also significant in neuroscience research. It aids in studying neurotransmitter systems and understanding neurological functions and disorders. By providing insights into these systems, researchers can develop better therapeutic approaches for neurological diseases .

Protein Engineering

Modification of Protein Properties

In protein engineering, this compound is used to modify proteins for various applications in biotechnology and medicine. This modification allows scientists to alter protein properties to enhance their functionality or specificity in therapeutic contexts .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing biologically active peptides | Enhances drug efficacy |

| Drug Development | Used to create targeted therapies with specific amino acid sequences | Improves stability and efficacy |

| Bioconjugation | Attaches drugs/imaging agents to antibodies for targeted delivery | Increases precision in drug delivery |

| Neuroscience Research | Aids in understanding neurotransmitter systems and neurological disorders | Supports development of neurological therapies |

| Protein Engineering | Modifies proteins for enhanced functionality | Tailors proteins for specific therapeutic uses |

Case Study 1: Peptide-Based Hydrogels

A study explored the use of amino acid-derived hydrogels incorporating this compound as a component. These hydrogels demonstrated controlled release properties for peptides and proteins, addressing challenges related to traditional drug delivery methods. The hydrogels' biocompatibility and functionality make them suitable for sustained release applications in clinical medicine .

Case Study 2: Targeted Drug Delivery Systems

Research highlighted the role of this compound in developing bioconjugated systems that enhance the delivery of chemotherapeutic agents directly to tumor sites. By conjugating drugs with antibodies using this compound, researchers achieved improved targeting accuracy and reduced side effects compared to conventional therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-D-2,3-diaminopropionic acid, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is synthesized via selective Boc (tert-butoxycarbonyl) protection of the α-amino group in D-2,3-diaminopropionic acid. Key steps include:

- Using Boc anhydride or Boc-OSu (N-hydroxysuccinimide ester) under alkaline conditions to protect the α-amine while leaving the β-amine free for subsequent derivatization .

- Purification via reversed-phase HPLC or flash chromatography to isolate the Boc-protected product, with purity validation by HPLC (>98.5%) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation) .

- Critical parameters: pH control during protection, inert atmosphere to prevent oxidation, and solvent selection (e.g., DMF or THF) to enhance reaction efficiency .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and amino acid backbone structure. FT-IR can validate carbonyl (C=O) stretches from the Boc group (~1680–1720 cm⁻¹) .

- Chromatographic Purity : HPLC with UV detection (λ = 214 nm for amide bonds) to ensure ≥95% purity .

- Functional Assays : Incorporation into peptide chains via solid-phase synthesis, followed by MALDI-TOF MS to verify molecular weight of derived peptides .

Q. What role does this compound play in NMDA receptor agonist design?

- Methodological Answer : The compound serves as a critical building block for synthesizing GluN2 subunit-specific NMDA receptor agonists. Experimental protocols include:

- Coupling with glycine-site pharmacophores via the β-amine group to enhance receptor binding specificity .

- Functional validation using electrophysiological assays (e.g., whole-cell patch-clamp on HEK293 cells expressing recombinant GluN1/GluN2 receptors) to measure agonist-induced currents .

- Competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801) to quantify receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound-derived agonists for GluN2 subtypes?

- Methodological Answer : Discrepancies may arise from variations in:

- Receptor Expression Systems : Use standardized cell lines (e.g., Xenopus oocytes vs. HEK293) and confirm subunit ratios via Western blot .

- Assay Conditions : Control pH, temperature, and co-agonist (e.g., glycine) concentrations during electrophysiology .

- Data Normalization : Include positive controls (e.g., NMDA) and normalize responses to account for batch-to-batch receptor expression differences .

Q. What strategies mitigate solubility challenges of this compound in aqueous peptide synthesis?

- Methodological Answer : To enhance solubility:

- Use polar aprotic co-solvents (e.g., DMSO or DMF) in aqueous buffers during coupling reactions .

- Introduce hydrophilic protecting groups (e.g., Fmoc) on the β-amine post-Boc deprotection .

- Optimize reaction pH (e.g., ~8.5 with HOBt/DIC activation) to improve solubility without compromising Boc-group stability .

Q. How does stereochemical configuration (D vs. L) of diaminopropionic acid derivatives influence biological activity?

- Methodological Answer : Comparative studies reveal:

- Receptor Specificity : D-configuration in NMDA agonists enhances GluN2B selectivity due to steric complementarity, whereas L-forms show negligible binding .

- Microbial Systems : In Staphylococcus aureus, L-2,3-diaminopropionic acid is essential for staphyloferrin B synthesis, a siderophore critical for iron acquisition. D-forms are inactive, highlighting enantioselective enzyme recognition in siderophore assembly .

- Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by activity assays in target systems .

類似化合物との比較

The following analysis compares Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH) with structurally or functionally related compounds.

Structural and Functional Analogues

Fluorescent Derivatives

Structural Analogues with Modified Side Chains

Key Research Findings

Fluorescent Probes : OGDA outperforms FLDA in STED microscopy, achieving 85 nm resolution and tracking PG synthesis dynamics in Bacillus subtilis .

Antibiotic Biosynthesis : L-Dap is a core component of dapdiamide antibiotics, with structural variations in side chains dictating antimicrobial specificity .

Toxicity vs. Therapeutic Use : D-Dap induces nephrotoxicity in rats, whereas Boc-D-Dap-OH’s protected form enables safe incorporation into NMDA receptor-targeting drugs .

Enzymatic Synthesis : SbnA and SbnB in S. aureus are essential for L-Dap production, highlighting evolutionary conservation in siderophore pathways .

特性

IUPAC Name |

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427317 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76387-70-7 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-(tert-butoxycarbonyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。